molecular formula C25H24N2S B2746479 3-[(3-Methylbenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 439107-41-2

3-[(3-Methylbenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No.: B2746479
CAS No.: 439107-41-2
M. Wt: 384.54
InChI Key: WAHQQPREKQFEOR-UHFFFAOYSA-N
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Description

3-[(3-Methylbenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS: 439107-41-2) is a substituted isoquinolinecarbonitrile derivative featuring a 3-methylbenzylsulfanyl group at position 3 and a 3-methylphenyl substituent at position 1. Its structural framework allows for diverse chemical modifications, making it a focal point for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[(3-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2S/c1-17-7-5-9-19(13-17)16-28-25-23(15-26)21-11-3-4-12-22(21)24(27-25)20-10-6-8-18(2)14-20/h5-10,13-14H,3-4,11-12,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHQQPREKQFEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=C(C3=C(CCCC3)C(=N2)C4=CC=CC(=C4)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(3-Methylbenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS No. 439107-41-2) is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C25H24N2S
  • Molecular Weight : 384.54 g/mol
  • Boiling Point : Approximately 561 °C
  • Density : 1.20 g/cm³

The compound's biological activity is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs) and guanine nucleotide exchange factors (GEFs). Similar compounds have been shown to modulate signaling pathways related to cyclic AMP (cAMP), which plays a critical role in numerous physiological processes.

Biological Activity Overview

Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals.
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Tetrahydroisoquinolines have been explored for their neuroprotective capabilities in models of neurodegenerative diseases.

1. Antioxidant Properties

A study evaluating the antioxidant capacity of tetrahydroisoquinoline derivatives found that these compounds could significantly reduce oxidative stress markers in vitro. The mechanism involves the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

2. Anti-inflammatory Activity

Research published in Pharmacology Reports demonstrated that tetrahydroisoquinoline analogs inhibited the expression of inflammatory mediators in macrophages. The study highlighted the compound's ability to downregulate NF-kB signaling pathways, leading to decreased production of TNF-alpha and IL-6 .

3. Neuroprotective Effects

In a neuroprotection study, a similar tetrahydroquinoline compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. The protective effect was linked to modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantScavenging free radicals; upregulating SOD
Anti-inflammatoryInhibition of NF-kB; reduced cytokine release
NeuroprotectiveModulation of PI3K/Akt signaling

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Properties

The target compound is compared with structurally related derivatives, focusing on substituent effects, molecular properties, and commercial availability.

Table 1: Comparative Data of Selected Isoquinolinecarbonitrile Derivatives
Compound Name (Substituents R1, R2) CAS Number Molecular Formula Molecular Weight (g/mol) Purity Availability Key References
Target : R1 = 3-methylbenzyl, R2 = 3-methylphenyl 439107-41-2 C24H23N2S* ~385.5* ≥95% Available
R1 = benzyl, R2 = 4-chlorophenyl 439096-90-9 C23H19ClN2S 390.9 ≥95% Discontinued
R1 = 4-fluorobenzyl, R2 = phenyl 439096-43-2 C23H19FN2S 374.48 N/A Available
R1 = 3-fluorobenzyl, R2 = 3-methylphenyl 439107-42-3 C24H22FN2S* ~403.5* ≥95% Available
R1 = 2-fluorobenzyl, R2 = 2-fluorophenyl 861209-36-1 C23H19FN2S 374.48 N/A Available
R1 = 3-(trifluoromethyl)benzyl, R2 = 3-(trifluoromethyl)phenyl 692287-39-1 C24H17F6N2S 485.46 N/A Limited data
R1 = 3-fluoropropyl, R2 = 4-chlorophenyl 691868-87-8 C19H18ClFN2S 360.88 >90% Available

Note: Asterisked () values are extrapolated from structurally similar compounds due to incomplete data in sources.*

Substituent Effects and Functional Implications

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The target compound’s 3-methyl groups (electron-donating) may enhance lipophilicity and metabolic stability compared to derivatives with electron-withdrawing substituents like chlorine (e.g., 439096-90-9) or fluorine (e.g., 439096-43-2) .
    • Fluorinated analogs (e.g., 439107-42-3, 861209-36-1) are often prioritized in drug discovery for improved bioavailability and target binding .
  • Sulfanyl Chain Modifications :

    • Replacement of benzylsulfanyl with 3-fluoropropylsulfanyl (e.g., 691868-87-8) introduces conformational flexibility, which may influence pharmacokinetic profiles .

Commercial and Research Considerations

  • Discontinued Products : Derivatives like 439096-90-9 were discontinued, possibly due to synthetic challenges, low demand, or stability issues .
  • Pricing and Accessibility : The target compound (439107-41-2) is available for research use, while fluorinated analogs (e.g., 439107-42-3) command higher costs due to complex synthesis .

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